An In-depth Technical Guide to the Chemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogues. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identity and Properties
N-(4-nitrophenyl)pyrrolidine-2-carboxamide belongs to the class of prolinamides, characterized by a pyrrolidine ring linked to a substituted phenyl group via an amide linkage. While specific experimental data for the title compound is limited in the public domain, the properties can be inferred from closely related structures.
Table 1: Physicochemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and Related Compounds
| Property | Value for N-(4-nitrophenyl)pyrrolidine-2-carboxamide (Predicted) | Value for (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride[1] | Value for N-(4-nitrophenyl)-4-pyrrolidin-1-yl-pyridine-2-carboxamide[2] |
| IUPAC Name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride | N-(4-nitrophenyl)-4-(pyrrolidin-1-yl)pyridine-2-carboxamide |
| Synonyms | Prolinamide, N-(4-nitrophenyl)- | - | NSC-111087[2] |
| CAS Number | Not available | 70148-22-0 | 66933-53-7 |
| Molecular Formula | C₁₁H₁₃N₃O₃ | C₁₁H₁₄ClN₃O₃ | C₁₆H₁₆N₄O₃ |
| Molecular Weight | 235.24 g/mol | 271.7 g/mol | 312.32 g/mol |
| Melting Point | Not available | >235 °C (decomposed) | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Soluble in methanol[1] | Not available |
Synthesis and Characterization
The synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamides generally follows a two-step, one-pot amidation procedure.[3][4][5]
General Synthesis Workflow
The synthesis involves the activation of an N-aryl-L-proline precursor, followed by amidation with the desired amine.
Caption: General synthesis workflow for N-aryl prolinamides.
Experimental Protocol: Synthesis of N-aryl-L-prolines[3]
-
A mixture of L-proline and an equimolar amount of p-fluoronitrobenzene is prepared.
-
Potassium carbonate is added as a base.
-
The reaction is refluxed in an ethanol-water (1:1) solution.
-
The resulting N-(4'-nitrophenyl)-L-proline is then used in the subsequent amidation step.
Experimental Protocol: One-Pot Amidation[3][4]
-
The N-aryl-L-proline derivative is suspended in a suitable solvent (e.g., dichloromethane).
-
Thionyl chloride (SOCl₂) is added to activate the carboxylic acid by forming the acid chloride. It is crucial to use an excess of SOCl₂ and to subsequently remove it completely in situ.[3]
-
The desired amine is then added to the reaction mixture.
-
The final N-(4'-nitrophenyl)pyrrolidine-2-carboxamide product is purified, typically by chromatography.
Spectroscopic Characterization
The structural confirmation of related pyrrolidine carboxamide derivatives has been achieved using various spectroscopic methods.
Table 2: Spectroscopic Data for Related Pyrrolidine Carboxamide Derivatives
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 1216, 1352 (S=O), 1680 (C=O), 3380 (N-H) | 1.27 (d), 1.53 (t), 1.75-1.79 (m), 3.17-3.21 (m), 3.36-3.41 (m), 4.18-4.21 (m), 4.34 (p), 7.30 (d), 7.56 (d), 8.06 (d), 8.32 (d), 8.36 (d), 10.02 (s) | [6] |
| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | 857 (S-N), 1355 (S=O), 1524.70 (N-O), 1745.19 (C=O), 2700 & 3450 (O-H), 2950 & 3100 (C-H) | 8.38-8.41 (aromatic), 8.08-8.11 (pyrrolidine) | [7] |
Biological Activity and Potential Applications
Derivatives of pyrrolidine-2-carboxamide have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for N-(4-nitrophenyl)pyrrolidine-2-carboxamide.
Anticancer Activity
Several N-(4'-substituted phenyl)-L-prolinamides have been evaluated for their cytotoxic effects against various human carcinoma cell lines.[3]
-
Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured.
-
The cells are treated with the test compounds at various concentrations.
-
After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
Some analogues have shown significant tumor inhibitory activities, with certain compounds outperforming the standard drug, 5-fluorouracil, against specific cell lines.[3]
Antibacterial Activity
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5]
-
Bacterial strains are cultured in a suitable broth medium.
-
Serial dilutions of the test compounds are prepared in microtiter plates.
-
The bacterial suspension is added to each well.
-
The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
One derivative, compound 4b, exhibited a notable MIC of 15.6 µg/mL against Staphylococcus aureus.[4][8]
Antioxidant and Antiplasmodial Activities
Sulphonamide-carboxamide hybrids containing a pyrrolidine moiety have been investigated for their potential as antiplasmodial and antioxidant agents.[6][9] These dual-activity compounds are of interest in the development of new antimalarial drugs.[9]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for N-(4-nitrophenyl)pyrrolidine-2-carboxamide are not elucidated, related compounds are hypothesized to exert their effects through various mechanisms. For instance, proline-rich antimicrobial peptide mimics may target bacterial proteins like DnaK.[5] In the context of cancer, the specific molecular targets remain an active area of investigation.
Caption: Potential biological activities and mechanisms of action.
Conclusion
N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a member of a promising class of compounds with diverse and significant biological activities. While further research is needed to fully characterize the specific properties of this molecule, the existing data on its analogues provide a strong foundation for future studies in drug discovery and development. The synthetic routes are well-established, and the potential for anticancer, antibacterial, and other therapeutic applications warrants continued investigation.
References
- 1. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
